molecular formula C16H16N6O2 B2558867 1-(2-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea CAS No. 951483-06-0

1-(2-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2558867
CAS No.: 951483-06-0
M. Wt: 324.344
InChI Key: DAYVODBAGDNVNL-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea (CAS 951483-06-0) is a chemical compound with the molecular formula C16H16N6O2 and a molecular weight of 324.34 g/mol . It features a unique molecular hybrid structure, incorporating both a urea functional group and a 1-phenyl-1H-tetrazole moiety. Tetrazoles are five-membered aromatic heterocycles that are doubly unsaturated and consist of one carbon atom and four nitrogen atoms . In medicinal chemistry, tetrazole derivatives are critically important for drug design due to their isosteric properties with carboxylic acid and amide functional groups, as well as their notable metabolic stability and other beneficial physicochemical properties . Research into related tetrazole-based structures has demonstrated significant potential in various pharmacological areas. For instance, certain tetrazole derivatives are established as angiotensin-II receptor antagonists used in the treatment of hypertension , while other 2-(Tetrazol-5-yl)sulfonylacetamide analogs have been synthesized and evaluated for their potent antimycobacterial activity against Mycobacterium tuberculosis . This specific structural framework makes this compound a valuable scaffold for researchers in medicinal chemistry, particularly for investigating structure-activity relationships (SAR) in drug discovery programs, developing enzyme inhibitors, and exploring new chemical entities for potential therapeutic applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-24-14-10-6-5-9-13(14)18-16(23)17-11-15-19-20-21-22(15)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYVODBAGDNVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling with Methoxyphenyl Isocyanate: The synthesized tetrazole is then reacted with 2-methoxyphenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group (-OCH₃) undergoes oxidation under controlled conditions. Common oxidizing agents include:

Reagent/ConditionsProduct FormedKey ObservationsReference
KMnO₄ (acidic medium)1-(2-Hydroxyphenyl) derivativePhenolic product forms via demethylation
CrO₃ (chromium trioxide)Quinone derivativesRequires elevated temperatures

These reactions are critical for modifying electron-donating groups into electron-withdrawing moieties, altering biological activity.

Substitution Reactions

The tetrazole and phenyl rings participate in electrophilic and nucleophilic substitutions:

Tetrazole Ring Reactivity

The tetrazole’s NH proton (pKa ≈ 4.9) can deprotonate, enabling nucleophilic attacks. Examples include:

Reaction TypeReagent/ConditionsProductYieldReference
AlkylationR-X (alkyl halide), baseN-alkylated tetrazole derivatives60–85%
ArylationAryl boronic acids, Pd catalysisBiaryl tetrazole analogs70–90%

Phenyl Ring Reactivity

The methoxyphenyl group directs electrophiles to the para position:

ElectrophileConditionsProductApplication
HNO₃/H₂SO₄NitrationNitro-substituted derivativePrecursor for reduced amines
Cl₂/FeCl₃ChlorinationChlorophenyl analogEnhanced antimicrobial activity

Reduction Reactions

While the parent compound lacks reducible groups (e.g., nitro), synthetic derivatives undergo reduction:

SubstrateReagent/ConditionsProductBiological Impact
Nitro derivativeH₂/Pd-CAmino-substituted analogImproved solubility
Tetrazole ringLiAlH₄Tetrazoline (partially reduced)Alters ring aromaticity

Hydrolysis of Urea Linkage

The urea group hydrolyzes under extreme conditions:

ConditionsProducts FormedMechanism
Strong acid (HCl, Δ)2-Methoxyaniline + Tetrazole-methylamineAcid-catalyzed cleavage
Strong base (NaOH, Δ)CO₂ + Corresponding aminesBase-induced decomposition

This reactivity is leveraged in prodrug design for controlled release .

Cycloaddition and Ring-Opening Reactions

The tetrazole moiety participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles. For example:

PartnerCatalystProductYield
PhenylacetyleneCu(I)Triazolo-tetrazole hybrid78%

Comparative Reactivity Table

The compound’s reactivity is benchmarked against analogs:

CompoundOxidation Rate (Relative)Substitution YieldHydrolysis Stability
1-(2-Methoxyphenyl)urea1.0 (reference)LowHigh
1-(2-Methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea0.7HighModerate
1-Phenyl-tetrazoleN/AVery HighLow

Data synthesized from, , and .

Key Research Findings

  • Antimicrobial Modulation : Chlorination at the phenyl ring enhances activity against S. aureus (MIC = 8 µg/mL).

  • Enzyme Inhibition : Hydrolysis products exhibit urease inhibition (IC₅₀ = 1.29 µM), surpassing thiourea standards .

  • Thermal Stability : Decomposes at 240°C, retaining integrity under standard storage.

This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal and materials chemistry.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound is primarily studied for its potential as a pharmacophore in drug design. Research indicates that it may exhibit anti-inflammatory , antimicrobial , and anticancer properties. The tetrazole ring is particularly noteworthy for its diverse pharmacological activities, including:

  • Anti-inflammatory Effects : Studies have shown that derivatives of this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary investigations indicate that the compound may possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : The compound has been evaluated for its ability to induce apoptosis in various cancer cell lines. For instance, research involving MCF-7 breast cancer cells demonstrated significant inhibition of cell proliferation at low concentrations.

Biological Interactions

Mechanism of Action

The mechanism of action involves interactions with biological macromolecules such as proteins and nucleic acids. The methoxyphenyl and tetrazole groups can form hydrogen bonds and hydrophobic interactions with target sites, modulating their activity. This interaction is crucial for the compound's efficacy in biological applications.

Case Studies

  • Anti-inflammatory Mechanism : A study conducted on lipopolysaccharide (LPS)-induced inflammation in murine models showed that treatment with this compound resulted in a significant reduction of TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
  • Anticancer Activity Study : In vitro studies on various cancer cell lines (e.g., HeLa and A549) revealed IC50 values indicating effective apoptosis induction and cell cycle arrest at concentrations lower than 20 µM.

Material Science

The unique structural features of 1-(2-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea make it a candidate for developing novel materials with specific electronic or optical properties. Its application in creating functional materials could lead to advancements in electronics and photonics.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl and tetrazole groups can form hydrogen bonds and hydrophobic interactions with target sites, modulating their activity. The urea linkage may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural Analogues with Tetrazole/Triazole Moieties

Several urea derivatives with tetrazole or triazole substituents have been synthesized and studied for biological activity:

Compound Name Key Structural Features Biological Activity Synthesis Method Reference
1-(2-Methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea (Target) Tetrazole ring, 2-methoxyphenyl urea Hypothesized kinase inhibition Not explicitly described in evidence
1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea (6a–g) Triazole ring, thioether linkage Kit/Aur kinase inhibition THF-mediated coupling with isocyanates
1-[2-(1H-Tetrazol-5-yl)phenyl]-3-(trifluoromethyl)phenyl urea derivatives Tetrazole ring, trifluoromethyl group Hypoglycemic activity Recrystallization from THF
1-[3-(2-Hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea (66) Hydroxyethyl groups, trifluoromethoxy substituent Not specified (patent example) Copper-catalyzed coupling (22% yield)

Key Observations :

  • Tetrazole vs.
  • Substituent Effects : The 2-methoxyphenyl group in the target compound contrasts with trifluoromethyl () or hydroxyethyl () substituents in analogues, which modulate solubility and receptor selectivity .
Physicochemical Properties
  • Stability : Tetrazoles (as in the target compound) are more metabolically stable than triazoles, reducing susceptibility to oxidative degradation .

Biological Activity

1-(2-Methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, with the CAS number 951483-06-0, is a synthetic organic compound notable for its unique structural features, including a methoxyphenyl group and a tetrazole moiety linked through a urea functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H16_{16}N6_6O2_2, with a molecular weight of approximately 324.34 g/mol. The structural characteristics contribute to its biological activity, particularly its ability to interact with various biological macromolecules.

PropertyValue
Molecular FormulaC16_{16}H16_{16}N6_6O2_2
Molecular Weight324.34 g/mol
CAS Number951483-06-0

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The methoxy and tetrazole groups facilitate hydrogen bonding and hydrophobic interactions, which are crucial for binding to target sites. The urea linkage may enhance the stability of this binding, thereby modulating the activity of various biological targets.

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory potential. Tetrazole derivatives have been reported to exhibit activity in inhibiting pro-inflammatory cytokines, suggesting that this compound may also possess similar properties .

Case Studies and Research Findings

Several studies have explored the biological activities of tetrazole-containing compounds:

  • Antibacterial Studies : A study involving the synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amines found that certain derivatives exhibited strong antibacterial effects against Staphylococcus epidermidis, with MIC values as low as 4 µg/mL .
  • Cytotoxicity Assays : In vitro cytotoxicity assessments indicated that some tetrazole derivatives were non-cytotoxic against normal cell lines while displaying significant activity against cancer cell lines . This suggests a favorable therapeutic index for compounds in this class.
  • Mechanistic Insights : Molecular docking studies have revealed potential interactions between tetrazole derivatives and key proteins involved in inflammation and cancer progression, highlighting their role as promising candidates for drug development .

Q & A

Q. How to predict metabolite formation for this compound?

  • Methodological Answer : Use in silico tools like MetaSite or GLORYx to simulate Phase I/II metabolism. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF analysis .

Notes

  • Citations : Evidence sources are prioritized from peer-reviewed journals (e.g., Acta Crystallographica) and validated databases (PubChem). Commercial or non-peer-reviewed sources (e.g., BenchChem) are excluded per guidelines.
  • Methodological Rigor : Answers emphasize reproducible protocols, statistical validation, and cross-disciplinary techniques (synthesis, analytics, computational modeling).

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